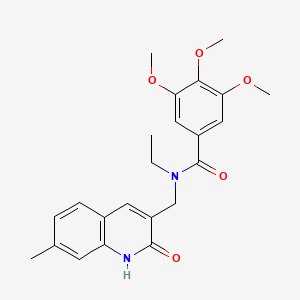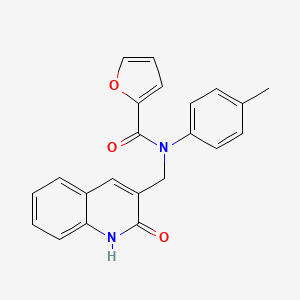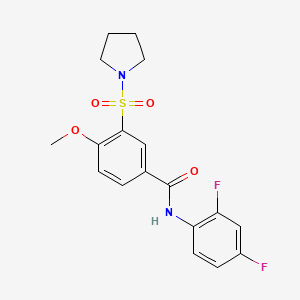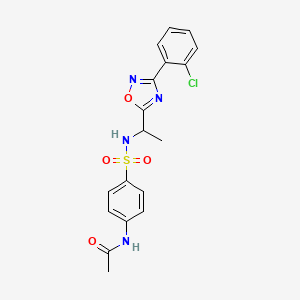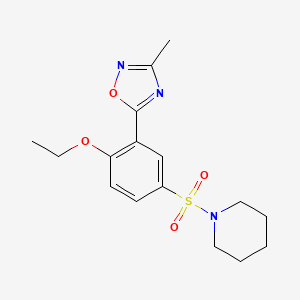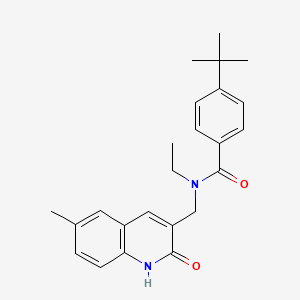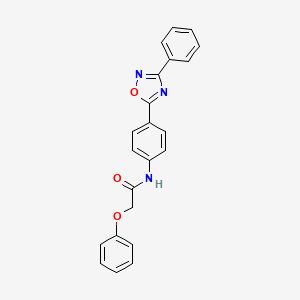
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to selectively target certain biological pathways and its potential as a tool for studying cellular processes. In
Wirkmechanismus
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by selectively targeting certain biological pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a number of effects on cellular processes, including the regulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, this compound has been shown to have a number of effects on physiological processes, including the regulation of blood pressure and the modulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to selectively target certain biological pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and other compounds. Additionally, this compound can be synthesized with high purity and yield, making it easy to obtain for use in lab experiments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the concentration and dosage of this compound, which can make it challenging to obtain consistent results.
Zukünftige Richtungen
There are a number of future directions for research on N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, future research could focus on the use of this compound in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. Finally, further investigation of the mechanism of action of this compound could lead to a better understanding of the cellular processes involved in the development and progression of these diseases.
Synthesemethoden
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multistep process that includes the reaction of various reagents and solvents. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound can be synthesized with high purity and yield using established methods.
Wissenschaftliche Forschungsanwendungen
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying cellular processes. Specifically, it has been used to study the role of certain proteins and pathways in the development and progression of diseases such as cancer and Alzheimer's disease. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and other compounds.
Eigenschaften
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHPPGGUEUVZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
